

What is the molecular target of ML207?

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Compound of Interest

Compound Name: ML207

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An In-depth Technical Guide to the Molecular Target of **ML207**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target of the small molecule probe **ML207**. Initially identified in screens for inhibitors of lipid storage in *Drosophila melanogaster*, subsequent and more detailed investigations have definitively characterized **ML207** as a potent and selective activator of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels. This guide will detail the experimental evidence supporting this conclusion, present quantitative data on its activity, outline the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.

Identification of the Molecular Target: TRPC4 and TRPC5 Channels

ML207 is a small molecule that has been identified as a potent and selective activator of TRPC4 and TRPC5, which are non-selective cation channels permeable to Ca^{2+} and Na^{+} . These channels are members of the larger Transient Receptor Potential (TRP) family of ion channels and are involved in a variety of physiological processes. While initial reports suggested a role for **ML207** as a lipid storage inhibitor in *Drosophila melanogaster*, its primary and well-characterized molecular targets in mammalian systems are the TRPC4 and TRPC5 channels.

The identification of **ML207** as a TRPC4/C5 activator stemmed from a high-throughput screening campaign. A related compound, ML204, was concurrently identified as a potent and selective inhibitor of TRPC4 and TRPC5 channels, possessing an IC₅₀ of approximately 1 μ M in fluorescent intracellular Ca²⁺ assays and around 3 μ M in whole-cell voltage-clamp experiments[1]. ML204 demonstrates selectivity for TRPC4 over other TRP channels, such as TRPC6, TRPV1, TRPV3, TRPA1, and TRPM8, as well as other non-TRP ion channels[1][2].

Quantitative Data for ML207 Activity

The potency and selectivity of **ML207** as an activator of TRPC4 and TRPC5 have been quantified through various cellular assays. The key quantitative metrics are summarized in the table below.

Parameter	TRPC4	TRPC5	Assay Type	Reference
EC ₅₀	~1.3 μ M	~1.3 μ M	Calcium Influx Assay	Probe Report
Selectivity	Selective activator of TRPC4 and TRPC5	Not applicable	Counter-screens	Probe Report

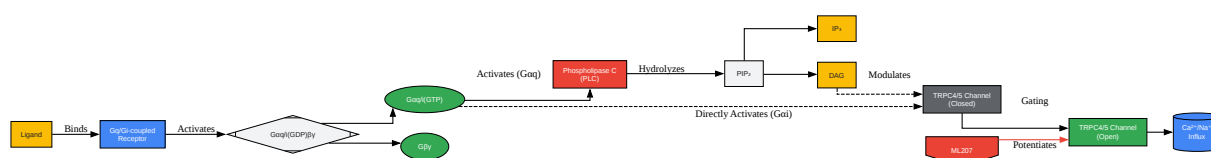
Signaling Pathway of TRPC4/C5 Activation

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), specifically through the G α q and G α i/o pathways. The activation of these channels is a complex process involving multiple signaling molecules.

G-Protein Coupled Receptor (GPCR) Signaling Cascade

- **Ligand Binding:** An agonist binds to a Gq or Gi/o-coupled GPCR.
- **G-Protein Activation:** The GPCR catalyzes the exchange of GDP for GTP on the α -subunit of the associated heterotrimeric G-protein, leading to its dissociation from the $\beta\gamma$ -subunits.
- **Downstream Effectors:**

- **Gαq Pathway:** The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).
- **Gαi/o Pathway:** The activated Gαi/o subunit can directly interact with and activate TRPC4/C5 channels[3][4].
- **Channel Gating:** The combination of these signaling events leads to the opening of the TRPC4/C5 channel pore, allowing for the influx of cations such as Ca²⁺ and Na⁺.



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GPCR signaling pathway for TRPC4/5 activation.

Experimental Protocols

The characterization of **ML207** as a TRPC4/C5 activator relies on two key experimental techniques: calcium imaging and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay for TRPC4 Activation

This assay measures changes in intracellular calcium concentration in response to channel activation.

Objective: To determine the potency (EC₅₀) of **ML207** in activating TRPC4 channels.

Materials:

- HEK293 cells stably expressing human TRPC4.
- Fluo-4 AM or similar calcium-sensitive fluorescent dye.
- Hanks' Balanced Salt Solution (HBSS).
- **ML207** stock solution in DMSO.
- Fluorescence plate reader or microscope.

Protocol:

- **Cell Plating:** Seed HEK293-TRPC4 cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 μM) in HBSS for 45-60 minutes at 37°C.
- **Washing:** Wash the cells gently with HBSS to remove excess dye.
- **Compound Addition:** Prepare serial dilutions of **ML207** in HBSS. Add the compound dilutions to the respective wells.
- **Fluorescence Measurement:** Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm over time. Record a baseline fluorescence before adding the compound and monitor the change in fluorescence after compound addition.
- **Data Analysis:** The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F_0) to get $\Delta F/F_0$. Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the EC_{50} value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPC4/C5 channels in the cell membrane.

Objective: To confirm the activation of TRPC4/C5 channels by **ML207** and characterize the resulting currents.

Materials:

- HEK293 cells expressing TRPC4 or TRPC5.
- Patch-clamp rig (amplifier, micromanipulator, microscope).
- Borosilicate glass capillaries for pulling pipettes.
- Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
- Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2).
- **ML207** solution.

Protocol:

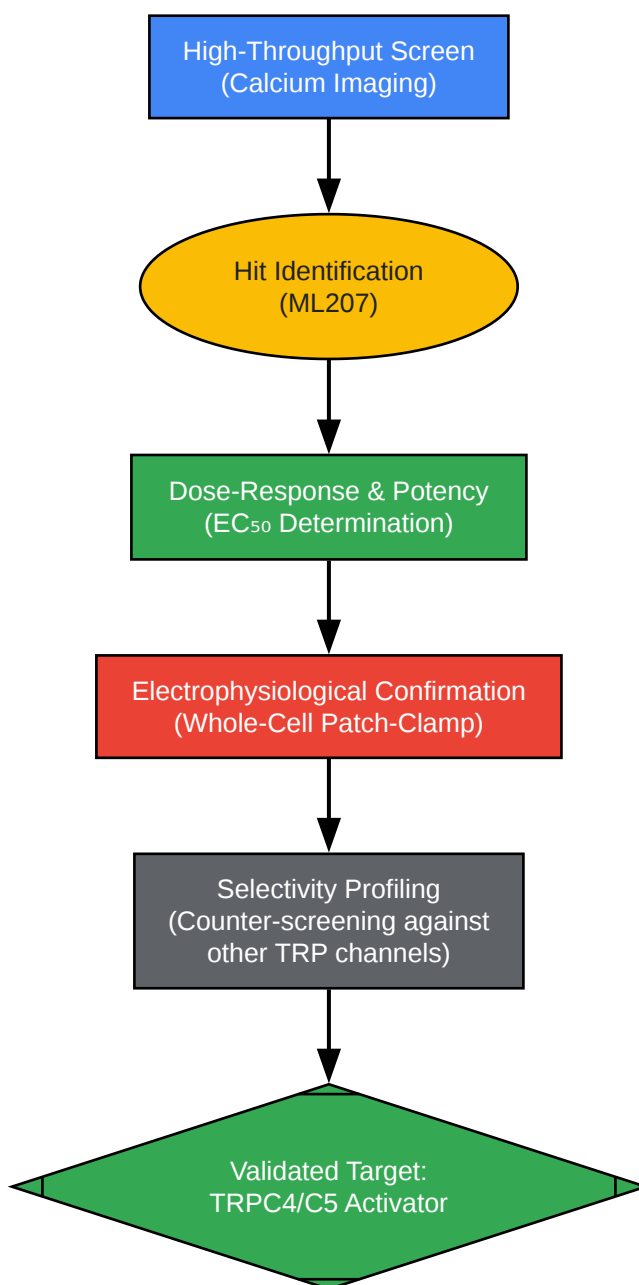
- Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
- Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
- Seal Formation: Under microscopic observation, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
- Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
- Recording: Apply voltage ramps or steps to elicit currents. Record baseline currents.

- **Compound Application:** Perfuse the bath with the extracellular solution containing **ML207** at the desired concentration.
- **Data Acquisition:** Record the changes in current in response to **ML207** application.
- **Data Analysis:** Analyze the current-voltage (I-V) relationship and the magnitude of the current induced by **ML207**.

Experimental and Logical Workflows

The identification and characterization of **ML207** as a TRPC4/C5 activator followed a logical progression of experiments.

Target Identification and Validation Workflow



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Workflow for **ML207** target identification.

Conclusion

ML207 is a valuable chemical probe for studying the function of TRPC4 and TRPC5 ion channels. Its primary molecular target has been unequivocally identified as these two channels, on which it acts as a potent and selective activator. The experimental protocols and signaling

pathways detailed in this guide provide a framework for researchers to utilize **ML207** effectively in their investigations into the physiological and pathological roles of TRPC4 and TRPC5.

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